Cas no 175204-32-7 (2,6-Dibromo-4-chloro-3,5-dimethylphenol)

2,6-Dibromo-4-chloro-3,5-dimethylphenol is a halogenated phenolic compound with notable antimicrobial properties, making it useful in applications requiring biocidal activity. Its molecular structure, featuring bromine and chlorine substituents on an aromatic ring, enhances its stability and effectiveness against a broad spectrum of microorganisms. The compound is particularly valued for its low volatility and persistence, ensuring prolonged efficacy in formulations. It is commonly employed as a preservative or disinfectant in industrial and laboratory settings. The presence of methyl groups further contributes to its lipophilicity, improving compatibility with organic matrices. This compound is handled with care due to its reactivity and potential environmental impact.
2,6-Dibromo-4-chloro-3,5-dimethylphenol structure
175204-32-7 structure
Product Name:2,6-Dibromo-4-chloro-3,5-dimethylphenol
CAS No:175204-32-7
MF:C8H7Br2ClO
MW:314.401580095291
CID:92124
PubChem ID:7557737
Update Time:2025-05-23

2,6-Dibromo-4-chloro-3,5-dimethylphenol Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dibromo-4-chloro-3,5-dimethylphenol
    • 4-CHLORO-2,6-DIBROMO-3,5-DIMETHYLPHENOL
    • 2,6-Dibrom-4-chlor-3,5-dimethyl-phenol
    • 2,6-dibromo-4-chloro-3,5-dimethyl-phenol
    • 2-Chlor-4.6-dibrom-5-hydroxy-m-xylol
    • 4-Chlor-2.6-dibrom-symm.-m-xylenol
    • MFCD00219924
    • AKOS022181160
    • DTXSID70428792
    • Phenol, 2,6-dibromo-4-chloro-3,5-dimethyl-
    • 175204-32-7
    • CS-0376504
    • E84158
    • (1-Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile
    • AS-80570
    • SCHEMBL6377772
    • STL387876
    • MDL: MFCD00219924
    • Inchi: 1S/C8H7Br2ClO/c1-3-5(9)8(12)6(10)4(2)7(3)11/h12H,1-2H3
    • InChI Key: JVJYURWOPAQMPX-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C(C)=C(C=1C)Cl)Br)O

Computed Properties

  • Exact Mass: 311.85500
  • Monoisotopic Mass: 311.85522g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 4.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.908
  • Melting Point: 158-160°C
  • Boiling Point: 291.2°Cat760mmHg
  • Flash Point: 129.9°C
  • Refractive Index: 1.622
  • PSA: 20.23000
  • LogP: 4.18740
  • Solubility: Not determined

2,6-Dibromo-4-chloro-3,5-dimethylphenol Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

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2,6-Dibromo-4-chloro-3,5-dimethylphenol Related Literature

Additional information on 2,6-Dibromo-4-chloro-3,5-dimethylphenol

Professional Introduction to 2,6-Dibromo-4-chloro-3,5-dimethylphenol (CAS No. 175204-32-7)

2,6-Dibromo-4-chloro-3,5-dimethylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 175204-32-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its bromine and chlorine substituents on a phenolic ring with dimethyl groups at the 3 and 5 positions, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural configuration of 2,6-Dibromo-4-chloro-3,5-dimethylphenol imparts a high degree of reactivity, making it a versatile building block for medicinal chemists. The presence of multiple halogen atoms increases its potential for further functionalization, enabling the development of complex molecular architectures. This characteristic has been exploited in recent years to explore novel pharmacophores targeting a wide range of therapeutic applications.

In the realm of pharmaceutical research, 2,6-Dibromo-4-chloro-3,5-dimethylphenol has been investigated for its role in synthesizing intermediates that contribute to the development of antimicrobial and anticancer agents. The bromine and chlorine atoms serve as electrophilic centers, facilitating nucleophilic substitution reactions that are crucial for constructing heterocyclic compounds. These compounds are often the backbone of many drugs used in clinical practice.

Recent studies have highlighted the compound's utility in the synthesis of 2,6-Dibromo-4-chloro-3,5-dimethylphenol-based flavonoids and phenolic derivatives. These derivatives have shown promise in preclinical models for their ability to modulate enzyme activity and interact with biological targets. For instance, modifications at the 3 and 5 positions have been found to enhance binding affinity to certain protein receptors, which is a critical factor in drug design.

The dimethyl groups at the 3 and 5 positions of the phenol ring contribute to the steric hindrance and electronic distribution of the molecule, influencing its solubility and metabolic stability. This aspect has been carefully studied to optimize drug-like properties such as bioavailability and pharmacokinetics. Researchers have leveraged computational chemistry tools to predict how these structural features will impact the compound's behavior in biological systems.

One notable application of 2,6-Dibromo-4-chloro-3,5-dimethylphenol is in the development of photoactive materials. The halogenated phenols exhibit interesting photophysical properties when incorporated into organic semiconductors or light-emitting diodes (LEDs). The bromine and chlorine atoms can influence charge transport mechanisms, making these materials suitable for use in optoelectronic devices.

The synthesis of 2,6-Dibromo-4-chloro-3,5-dimethylphenol typically involves multi-step organic reactions starting from commercially available precursors. Advanced synthetic methodologies such as cross-coupling reactions and palladium-catalyzed transformations have been employed to achieve high yields and purity. These synthetic strategies are continuously being refined to improve efficiency and sustainability.

In conclusion, 2,6-Dibromo-4-chloro-3,5-dimethylphenol (CAS No. 175204-32-7) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced materials engineering. As research progresses, further exploration of its derivatives and analogs is expected to yield novel compounds with enhanced functionalities.

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